molecular formula C16H16O2 B2593939 Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- CAS No. 56443-69-7

Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]-

Cat. No.: B2593939
CAS No.: 56443-69-7
M. Wt: 240.302
InChI Key: LHSXIWRUQWZIKV-UHFFFAOYSA-N
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Description

Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- is an organic compound with the molecular formula C15H14O2. It is also known by its IUPAC name, 1-[3-methyl-4-(phenylmethoxy)phenyl]ethanone. This compound is characterized by the presence of a phenylmethoxy group attached to a phenyl ring, which is further substituted with a methyl group and an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Starting Materials: 3-methyl-4-(phenylmethoxy)benzene and acetyl chloride.

    Reaction Conditions: The reaction is carried out in an anhydrous environment, typically using a solvent like dichloromethane (CH2Cl2) at low temperatures.

    Procedure: The 3-methyl-4-(phenylmethoxy)benzene is dissolved in the solvent, and acetyl chloride is added dropwise. Aluminum chloride is then added to catalyze the reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix the reactants and catalysts.

    Continuous Flow Systems: These systems ensure a steady supply of reactants and efficient removal of products.

    Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ethanone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. The presence of the phenylmethoxy group enhances its reactivity by stabilizing the intermediate species formed during reactions.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(4-methylphenyl)-: Similar structure but lacks the phenylmethoxy group.

    Ethanone, 1-[4-(phenylmethoxy)phenyl]-: Similar structure but without the methyl group on the phenyl ring.

Uniqueness

Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- is unique due to the presence of both the phenylmethoxy and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This unique structure allows for specific interactions in chemical and biological systems, making it valuable for various applications.

Properties

IUPAC Name

1-(3-methyl-4-phenylmethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12-10-15(13(2)17)8-9-16(12)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSXIWRUQWZIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-hydroxy-3-methylacetophenone (5.0 g) in dry acetonitrile (50 ml) was treated with potassium carbonate (5.06 g) and benzyl bromide (3.96 ml) and the reaction mixture heated at 40° C. After 3 hours the reaction was allowed to cool and was concentrated. The residue was partitioned between water and ethyl acetate; the aqueous layer separated and extracted twice more with ethyl acetate. The organic solutions were combined and were dried with brine and over magnesium sulfate and concentrated to give the title compound as a colourless oil
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step Two
Quantity
3.96 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4′-hydroxy-3′-methylacetophenone (10.00 g; 66.6 mmol) and K2CO3 (13.80 g; 99.9 mmol) in acetone (100 mL) was stirred, at RT for 40 minutes. Subsequently, benzyl bromide (7.9 mL; 66.6 mmol) was added and the resulting mixture was heated under reflux for 2.5 h. After cooling to RT the mixture was concentrated in vacuo. The residue was dissolved in EtOAc, washed with 5% aqueous ammonia, water, and brine, dried (MgSO4), filtered and concentrated in vacuo to afford 1-(4-benzyloxy-3-methylphenyl)-ethanone (15.86 g).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step Two

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